Methyltetrazine-PEG8-NHS ester
Overview
Description
Methyltetrazine-PEG8-NHS Ester is a PEG active NHS ester, which is very reactive with amine (NH2) containing entity1. The hydrophilic PEG spacer is transferrable to the labeled molecule, reducing aggregation of labeled proteins stored in solution1. Methyltetrazine enables click chemistry with TCO (trans-cyclooctene)1.
Synthesis Analysis
Methyltetrazine-PEG8-NHS Ester is a PEG derivative containing a tetrazine group and an NHS ester2. The NHS ester can react specifically and efficiently with primary amines such as the side chain of lysine residues or aminosilane-coated surfaces at neutral or slightly basic conditions to form a covalent bond2.
Molecular Structure Analysis
Methyltetrazine-PEG8-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs3. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein3.
Chemical Reactions Analysis
Methyltetrazine-NHS ester has an N-hydroxysuccinimide (NHS) ester that can be reacted with primary amines and a methyltetrazine, which is reactive to trans-cyclooctenes4. The NHS ester reacts with primary amines (e.g., the side chain of lysine residues or aminosilane-coated surfaces) at neutral or slightly basic pH to form covalent bonds4.
Physical And Chemical Properties Analysis
Methyltetrazine-PEG8-NHS Ester has a molecular weight of 709.8 g/mol2. It is a PEG derivative containing a tetrazine group and an NHS ester2. The hydrophilic PEG spacer arm improves water solubility and is transferable to the labeled molecule, reducing aggregation of labeled proteins stored in solution2.
Scientific Research Applications
-
Bioconjugation in Drug Delivery
- Methyltetrazine-PEG8-NHS Ester is a PEG derivative containing a tetrazine group and an NHS ester . The NHS ester can react specifically and efficiently with primary amines such as the side chain of lysine residues or aminosilane-coated surfaces at neutral or slight basic conditions to form a covalent bond .
- The hydrophilic PEG spacer arm improves water solubility and is transferrable to the labeled molecule, reducing aggregation of labeled proteins stored in solution .
- This property makes it useful in drug delivery, where it can be used to conjugate drugs to carriers like proteins or nanoparticles .
-
Click Chemistry
- Methyltetrazine-PEG8-NHS Ester is very reactive with amine (NH2) containing entities .
- Methyltetrazine enables click chemistry with TCO (trans-cycloctene) .
- Click chemistry is a type of chemical reaction that is widely used in bioconjugation, material science, and drug discovery due to its high yield, specificity, and biocompatibility .
-
Protein Labeling
Safety And Hazards
Methyltetrazine-PEG8-NHS Ester should be handled only by, or under the close supervision of, those properly qualified in the handling and use of potentially hazardous chemicals5. It should be stored in closed vessels, refrigerated5. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye6.
Future Directions
Methyltetrazine-PEG8-NHS Ester is generally used in click chemistry applications in bioconjugate chemistry4. It has potential applications in the synthesis of Proteolysis Targeting Chimeras (PROTACs)7, which are a promising approach for the development of targeted therapy drugs3.
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H47N5O13/c1-26-33-35-32(36-34-26)27-2-4-28(5-3-27)49-25-24-48-23-22-47-21-20-46-19-18-45-17-16-44-15-14-43-13-12-42-11-10-41-9-8-31(40)50-37-29(38)6-7-30(37)39/h2-5H,6-25H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEBYIRKMRTDSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H47N5O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
709.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyltetrazine-PEG8-NHS ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.